ethyl 3-[(6-chloro-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate
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Overview
Description
Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one skeleton. These compounds are known for their distinct sweet odor and are used in the perfume industry . They are also used in the synthesis of some pharmaceuticals .
Synthesis Analysis
The synthesis of coumarin derivatives often involves the Pechmann condensation, which is a method used to synthesize coumarins by reacting phenols with β-ketoesters in the presence of concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of coumarins consists of a fused benzene and α-pyrone ring. The diversity in the biological activity of coumarins can be attributed to the modifications in the basic skeleton at various positions, leading to a wide range of compounds .Chemical Reactions Analysis
Coumarins can undergo several chemical reactions, including halogenation, nitration, and sulfonation. They can also undergo the Perkin reaction to form cinnamic acids .Physical and Chemical Properties Analysis
Coumarins are crystalline compounds that are often colorless. They are well-known for their pleasant smell. The physical and chemical properties of specific coumarin derivatives can vary widely depending on their functional groups .Scientific Research Applications
Spectroscopic and Diffractometric Study
Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, demonstrating the compound's relevance in understanding solid-state properties and polymorphism in pharmaceuticals (F. Vogt et al., 2013).
Reactivity Studies
Research on the reactivity of certain chromenone and chromanone derivatives provides valuable insights into synthetic pathways for producing structurally complex and potentially bioactive molecules (H. M. El‐Shaaer et al., 2014).
Optical Storage Applications
Azo polymers, incorporating nitrophenyl groups similar to those in the query compound, have been investigated for their potential in reversible optical storage. Such materials exhibit cooperative motion of polar side groups, which is crucial for optical data storage technologies (X. Meng et al., 1996).
Stereoselective Synthesis
Research into stereoselective addition reactions of ethyl 3-aminobut-2-enoates to 2-substituted 3-nitro-2H-chromenes underscores the importance of such compounds in producing stereospecific structures, which are valuable in medicinal chemistry and drug design (V. Y. Korotaev et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds can react with nucleophiles . For instance, nitrogen can act as a nucleophile in competition with oxygen, but the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway .
Result of Action
Similar compounds have been found to inhibit the proliferation, migration, and invasion of cells by inducing cell cycle arrest and cell apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[(6-chloro-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O7/c1-2-30-19(25)11-17(12-4-3-5-15(9-12)24(28)29)23-20(26)16-10-13-8-14(22)6-7-18(13)31-21(16)27/h3-10,17H,2,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSOTALZNLRZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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